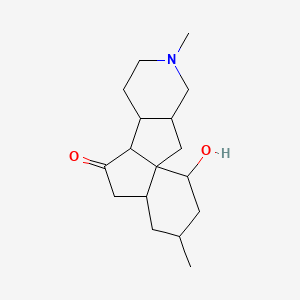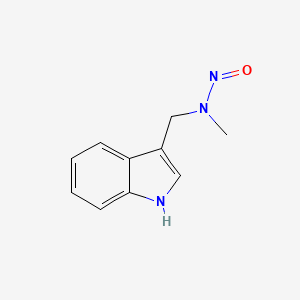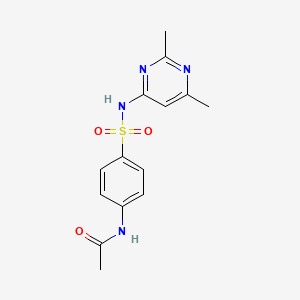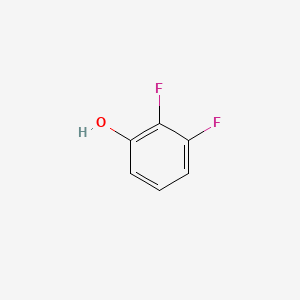
Apptm-gnrh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Apptm-gnrh is a small molecule drug belonging to the benzomorphan family of opioid analgesics. It is known for its interaction with opioid receptors, specifically mu, kappa, and delta receptors, which are involved in pain modulation . Although it has not been marketed, it has shown potential in preclinical studies for its analgesic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cogazocine lactate involves multiple steps, starting from basic organic compounds. The key steps include:
Formation of the benzomorphan core: This involves the cyclization of appropriate precursors to form the benzomorphan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl and ethyl groups.
Lactate formation: The final step involves the formation of the lactate salt, which enhances the solubility and stability of the compound.
Industrial Production Methods
Industrial production of cogazocine lactate would likely involve large-scale organic synthesis techniques, including:
Batch reactors: For controlled synthesis of the benzomorphan core.
Continuous flow reactors: For efficient functionalization and lactate formation.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Apptm-gnrh undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Replacement of functional groups with others, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Reagents like alkyl halides or halogenating agents under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of cogazocine lactate, which may have different pharmacological properties.
科学研究应用
Chemistry: Used as a model compound to study the interactions of benzomorphan derivatives with opioid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its analgesic properties and potential use in pain management.
作用机制
Apptm-gnrh exerts its effects by binding to opioid receptors (mu, kappa, and delta) in the central nervous system . This binding modulates the release of neurotransmitters, leading to reduced perception of pain. The molecular targets include:
Opioid receptors: Activation of these receptors inhibits the release of pain-inducing neurotransmitters.
Signaling pathways: Involvement of G-protein coupled receptor pathways that mediate the analgesic effects.
相似化合物的比较
Similar Compounds
Morphine: A well-known opioid analgesic with high affinity for mu receptors.
Codeine: Another opioid analgesic with a similar mechanism of action but less potent than morphine.
Fentanyl: A synthetic opioid with high potency and rapid onset of action.
Uniqueness of Cogazocine Lactate
Apptm-gnrh is unique due to its balanced interaction with multiple opioid receptors (mu, kappa, and delta), which may provide a broader spectrum of analgesic effects compared to other opioids that primarily target mu receptors .
属性
CAS 编号 |
76283-00-6 |
|---|---|
分子式 |
C24H35NO3 |
分子量 |
385.5 g/mol |
IUPAC 名称 |
[10-(cyclobutylmethyl)-1-ethyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-yl] 2-hydroxypropanoate |
InChI |
InChI=1S/C24H35NO3/c1-5-24-11-12-25(15-17-7-6-8-17)21(23(24,3)4)13-18-9-10-19(14-20(18)24)28-22(27)16(2)26/h9-10,14,16-17,21,26H,5-8,11-13,15H2,1-4H3 |
InChI 键 |
OGBHRSROSRIGIS-UHFFFAOYSA-N |
SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
规范 SMILES |
CCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)OC(=O)C(C)O)CC4CCC4 |
同义词 |
2-cyclobutylmethyl-5-ethyl-2'-hydroxy-9,9-dimethyl-6,7-benzomorphan lactate 3-(cyclobutylmethyl)-6-ethyl-1,2,3,4,5,6-hexahydro-11,11-dimethyl-2,6-methano-3-benzazocin-8-ol lactic acid ester APPTM-GnRH cogazocine lactate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 5-methyl-4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate](/img/structure/B1222648.png)
![1-[4-(azepan-1-yl)-3-fluorophenyl]propan-1-one](/img/structure/B1222649.png)


![2-[4-(Diaminomethylidenehydrazinylidene)hexan-3-ylideneamino]guanidine](/img/structure/B1222654.png)

![{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}acetic acid](/img/structure/B1222659.png)







